Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
Description
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate is a bicyclic organic compound featuring a partially hydrogenated indacene core substituted with a methyl ester group at position 3. The ester functional group at position 4 distinguishes it from other derivatives, influencing its reactivity, stability, and applications .
Properties
IUPAC Name |
methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-11-6-2-4-9(11)8-10-5-3-7-12(10)13/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIXJNHMXGNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CC3=C1CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate typically involves the cyclization of appropriate precursors. One reported method involves the oxidation of tetralones to form indanones, which are then further cyclized to produce the desired indacene structure . The reaction conditions often require the use of strong oxidizing agents and specific temperature controls to ensure the correct formation of the indacene ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indacene derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indacene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indacene framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indacene dicarboxylic acids, while substitution reactions can yield a variety of substituted indacenes with different functional groups.
Scientific Research Applications
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variants
(a) 4-Isocyanato-1,2,3,5,6,7-Hexahydro-s-Indacene
- Structure : Replaces the methyl ester with an isocyanate group.
- Synthesis : Synthesized via reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with triphosgene (BTC) and triethylamine (TEA) in THF, yielding 90% crude product .
- Reactivity : The isocyanate group enables nucleophilic addition reactions (e.g., with amines or alcohols), making it suitable for polymer crosslinking or urea/urethane formation.
- Applications: Potential use in polyurethane coatings or adhesives, contrasting with the ester’s likely role in hydrolysis-sensitive applications.
(b) Ethyl 4-Nitro-1,2,3,5,6,7-Hexahydro-s-Indacene-2-Carboxylate
- Structure : Nitro group at position 4 and ethyl ester at position 2 (CAS 2676865-17-9).
- Molecular Formula: C₁₅H₁₇NO₄ (molar mass 275.3 g/mol) .
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the methyl ester. Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting solubility and bioavailability.
(c) 2-(Methoxymethyl)-4-Nitro-1,2,3,5,6,7-Hexahydro-s-Indacene
Backbone-Modified Compounds
(a) Hexamethylene Diisocyanate (HDI)
- Structure : Linear aliphatic diisocyanate (CAS 822-06-0) .
- However, the indacene core’s rigidity may confer higher thermal stability in polymers.
(b) Chlorinated Indene Derivatives (e.g., Chlordane, Heptachlor Epoxide)
- Structure: Octachloro or heptachloro substitutions with methano bridges (e.g., CAS 1024-57-3) .
- Applications: Used as pesticides due to persistence and toxicity. Contrasts with the methyl ester’s likely lower environmental impact and non-pesticidal applications .
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Reactivity and Stability Comparison
| Compound Type | Reactivity Profile | Stability Considerations |
|---|---|---|
| Methyl ester derivatives | Hydrolysis to carboxylic acids under acidic/basic conditions | Moderate stability; sensitive to esterases |
| Isocyanate derivatives | Reacts with nucleophiles (e.g., water, amines) | Moisture-sensitive; requires anhydrous storage |
| Nitro derivatives | Electrophilic substitution hindered by nitro group | Thermally stable but potentially explosive |
| Chlorinated derivatives | Resistance to biodegradation | High environmental persistence |
Research Findings and Trends
- Synthetic Flexibility : The indacene core permits diverse functionalization (e.g., ester, isocyanate, nitro groups), enabling tailored properties for specific applications .
- Environmental Impact : Chlorinated analogs persist in ecosystems, whereas ester derivatives may degrade more readily, reducing bioaccumulation risks .
- Pharmacological Potential: Esters and nitro derivatives are promising drug candidates due to tunable solubility and metabolic stability .
Biological Activity
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate (CAS No. 113364-60-6) is a polycyclic aromatic hydrocarbon that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by its ability to undergo a variety of chemical reactions, making it an important intermediate in organic synthesis and a subject of biological research.
Structural Characteristics
The compound features a hexahydro-s-indacene core which allows for diverse modifications. Its chemical formula is , indicating the presence of both carbon and oxygen functional groups that are pivotal in its reactivity and biological interactions.
Synthesis Methods
This compound can be synthesized through several methods:
- Cyclization of Tetralones : This involves the oxidation of tetralones to form indanones followed by cyclization to yield the indacene structure.
- Oxidative Methods : Employing oxidizing agents such as potassium permanganate can facilitate the formation of more complex derivatives from the base compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes .
Anticancer Activity
Several studies have explored the anticancer properties of this compound and its derivatives. It has been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis through various pathways. The interaction with specific molecular targets suggests it may act as a ligand for certain receptors involved in cancer progression .
The biological activity is believed to stem from its ability to modulate enzyme activity and receptor binding. This modulation can lead to altered signaling pathways that are crucial in disease processes such as cancer and infection.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of this compound against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Conventional Antibiotic | 30 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 20 | 65 |
| 50 | 40 |
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., triphosgene) .
- Waste disposal : Neutralize isocyanate intermediates with aqueous ethanol before disposal .
- Storage : Keep in amber vials under inert gas (argon) at 2–8°C to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
